3-[4-(Difluoromethoxy)phenyl]-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
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Overview
Description
This compound is a complex heterocyclic structure with a fused imidazo[1,2-a]pyridine ring system. Let’s break down its name:
3-[4-(Difluoromethoxy)phenyl]: This part refers to a phenyl ring substituted with a difluoromethoxy group.
3-hydroxy-1-(3-methylphenyl): Here, we have a hydroxy group attached to the imidazo[1,2-a]pyridine ring, along with a methyl-substituted phenyl group.
2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium: The core structure is an imidazo[1,2-a]pyridine ring, which is saturated (hexahydro) and carries a positive charge (1-ium).
Chemical Reactions Analysis
The compound may undergo various reactions:
Oxidation: Oxidative processes can modify the phenyl rings or the imidazo[1,2-a]pyridine moiety.
Reduction: Reduction reactions may target functional groups like the nitro group or the iminium ion.
Substitution: Substituents on the phenyl rings can be replaced via nucleophilic substitution. Common reagents include Lewis acids, bases, and transition metal catalysts. Major products depend on reaction conditions and substituents.
Scientific Research Applications
Researchers investigate this compound in several fields:
Medicine: Its potential as a drug candidate due to its unique structure and potential biological activity.
Chemistry: As a building block for designing new heterocyclic compounds.
Industry: Applications in materials science, such as OLEDs or semiconductors.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Unfortunately, detailed studies are scarce.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H23F2N2O2+ |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C21H23F2N2O2/c1-15-5-4-6-17(13-15)24-14-21(26,25-12-3-2-7-19(24)25)16-8-10-18(11-9-16)27-20(22)23/h4-6,8-11,13,20,26H,2-3,7,12,14H2,1H3/q+1 |
InChI Key |
PROPKMANOPGBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC(F)F)O |
Origin of Product |
United States |
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